

Inter-laboratory Comparison of 10-Hydroxymorphine Quantification: A Comparative Guide

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Compound of Interest

Compound Name: 10-Hydroxymorphine

Cat. No.: B1240346

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Introduction

10-Hydroxymorphine is a metabolite of morphine and an important analyte in clinical and forensic toxicology, as well as in pharmaceutical research. Accurate and precise quantification of this compound in biological matrices is critical for reliable data interpretation. This guide presents a simulated inter-laboratory comparison for the quantification of **10-**

Hydroxymorphine in human plasma. The objective is to provide researchers, scientists, and drug development professionals with a comparative overview of expected laboratory performance using a common analytical method, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The data and protocols presented are designed to reflect a realistic proficiency testing scenario.

Experimental Protocols

A detailed methodology for the quantification of **10-Hydroxymorphine** in human plasma using LC-MS/MS is provided below. This protocol is representative of the methods employed by the participating laboratories in this simulated study.

Sample Preparation:

- To 100 μ L of human plasma, 25 μ L of an internal standard working solution (e.g., **10-Hydroxymorphine-d3** at 100 ng/mL) was added.

- Protein precipitation was performed by adding 300 μ L of acetonitrile.
- The mixture was vortexed for 1 minute to ensure thorough mixing.
- The samples were then centrifuged at 13,000 rpm for 10 minutes.
- The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
- The residue was reconstituted in 100 μ L of the mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:

- Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m) was used for separation.
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile
- Gradient Elution: A linear gradient was employed, starting at 5% B and increasing to 95% B over 5 minutes, followed by a re-equilibration period.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Mass Transitions:
 - **10-Hydroxymorphine**: Precursor ion (m/z) -> Product ion (m/z)
 - **10-Hydroxymorphine-d3** (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)

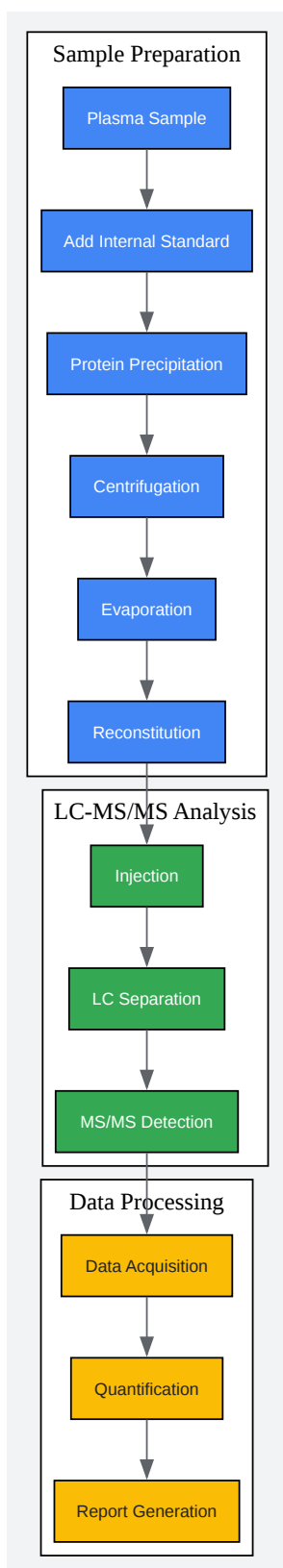
- Data Acquisition: Multiple Reaction Monitoring (MRM) was used for data acquisition and quantification.

Data Presentation

Three laboratories participated in this simulated inter-laboratory comparison. Each laboratory received four plasma samples (Sample A, Sample B, Sample C, and Sample D) with different known concentrations of **10-Hydroxymorphine**. The laboratories were instructed to perform triplicate measurements for each sample. The summary of the quantitative results, including the calculated bias and coefficient of variation (CV), is presented in the table below.

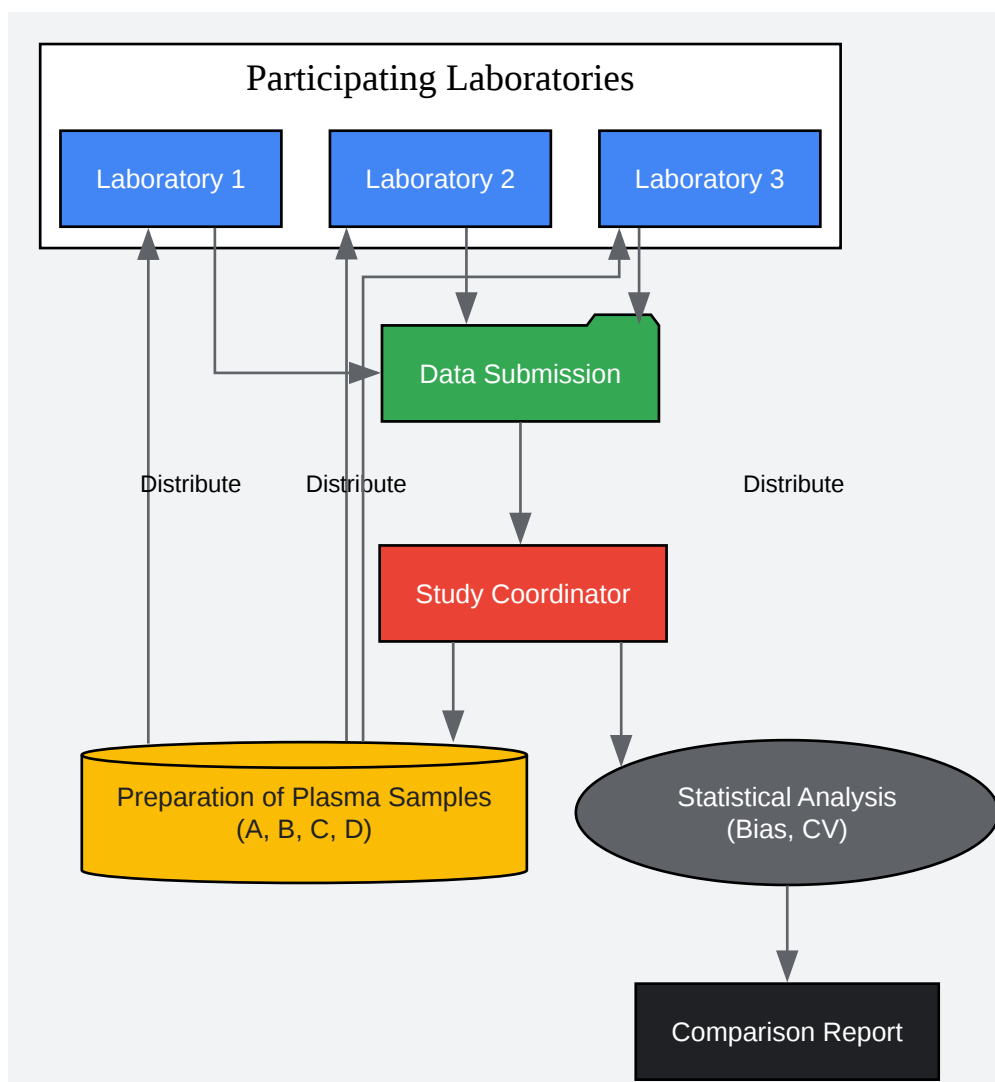
Sample ID	Target Concentration (ng/mL)	Laboratory	Mean Reported Concentration (ng/mL)	Standard Deviation (ng/mL)	Bias (%)	Coefficient of Variation (CV) (%)
Sample A	5.0	Lab 1	4.8	0.3	-4.0	6.3
		Lab 2	5.2	0.4		
		Lab 3	5.1	0.2		
Sample B	20.0	Lab 1	19.5	1.1	-2.5	5.6
		Lab 2	21.0	1.5		
		Lab 3	20.3	0.9		
Sample C	100.0	Lab 1	97.8	4.5	-2.2	4.6
		Lab 2	104.2	6.1		
		Lab 3	101.5	3.8		
Sample D	500.0	Lab 1	490.2	20.1	-2.0	4.1
		Lab 2	515.5	25.8		
		Lab 3	505.8	18.2		

Mandatory Visualization



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Caption: Experimental workflow for **10-Hydroxymorphine** quantification.



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Caption: Logical design of the inter-laboratory comparison study.

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